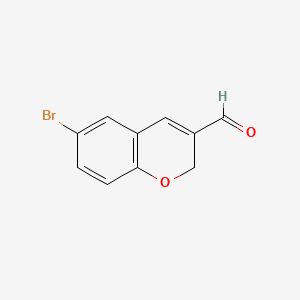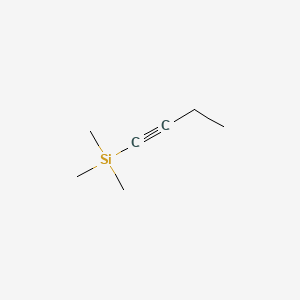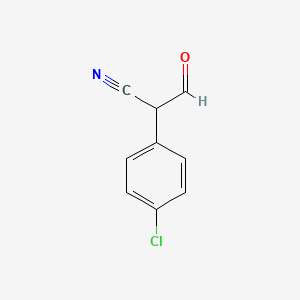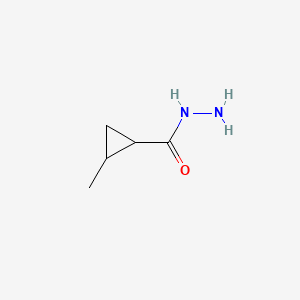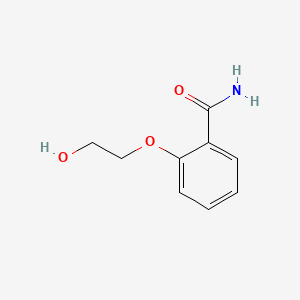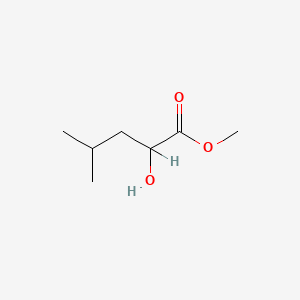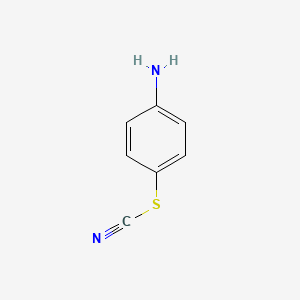
Thiocyanic acid, p-aminophenyl ester
Overview
Description
Thiocyanic acid, p-aminophenyl ester, is an organic compound with the chemical formula C8H7NOS. It is a colorless, crystalline solid that is soluble in water, alcohols, and ethers. Thiocyanic acid p-aminophenyl ester is an important intermediate in the synthesis of various pharmaceuticals, dyes, and other chemicals. It has also been used in the synthesis of various drugs, including antifungal agents, anti-inflammatory agents, and anticonvulsants.
Scientific Research Applications
Synthesis and Characterization in Organic Chemistry
- Thiocyanic acid, p-aminophenyl ester, and its derivatives play a significant role in organic chemistry, particularly in the synthesis and characterization of novel compounds. For instance, thiophene-containing compounds, which include derivatives of thiocyanic acid, show promising applications due to their versatile biological activity. These compounds have potential in anticancer, antibacterial, antiviral, and antioxidant therapies (Mabkhot et al., 2017).
Biochemical Applications
- In the field of biochemistry, thiocyanic acid esters have been studied for their interaction with enzymes. Organic thiocyanates, including thiocyanic acid esters, have shown potential as insecticidal, fungicidal, bactericidal, anti-tumor, and anti-hormonal agents. These compounds may interact with thiol groups in organisms, affecting enzyme activities (Mahadevan et al., 1969).
Chemical Sensing and Bioelectronic Applications
- Thiocyanic acid derivatives are also explored in the development of chemical sensors and bioelectronics. For instance, they are used in the fabrication of electrochemical sensors for DNA hybridization, demonstrating their significance in biotechnological applications (Cha et al., 2003).
Photobiological Studies
- Furthermore, thiocyanic acid esters are involved in photobiological studies. They are used to understand the interactions of fluorescent molecules with biomacromolecules, such as DNA. This research is crucial in the development of fluorescence probes for biological applications (Mallick et al., 2018).
Chemical Reactivity and Catalysis
- The study of thiocyanic acid esters extends to understanding their chemical reactivity and potential role in catalysis. Research in this area explores the interaction of these compounds with other chemical entities, providing insights into their mechanistic action and potential applications in synthetic chemistry (Tramontano et al., 1986).
Mechanism of Action
Target of Action
4-Aminophenyl thiocyanate, also known as 4-Thiocyanatoaniline or Thiocyanic acid, p-aminophenyl ester, is a chemical compound that has been studied for its antimicrobial properties . The primary targets of this compound are the bacterial cells, particularly both Gram-positive and Gram-negative strains .
Mode of Action
The compound interacts with its targets by perturbing the bacterial cell membrane and intracellular components . This interaction results in the disruption of essential cellular processes, leading to the death of the bacterial cells .
Biochemical Pathways
It is known that the compound interferes with the normal functioning of the bacterial cell membrane, which is crucial for maintaining the cell’s homeostasis . The disruption of this balance can lead to a cascade of effects that ultimately result in cell death .
Result of Action
The primary result of the action of 4-Aminophenyl thiocyanate is the death of bacterial cells . This is achieved through the disruption of the cell membrane and intracellular components, leading to the cessation of essential cellular processes .
Safety and Hazards
Future Directions
There is a growing interest in the chemistry of organic thiocyanates since these compounds are used in agrochemistry for the design of insecticidal, fungicidal, and bactericidal agents . The vigorous development of photo- and electrochemical thiocyanation methods since 2010 presents potential future directions .
Biochemical Analysis
Biochemical Properties
Thiocyanic acid, p-aminophenyl ester plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein modifications. It is known to interact with enzymes such as acyl CoA synthetase, which catalyzes the formation of thioesters from carboxylates using coenzyme A . This interaction is crucial for the activation of fatty acids and their subsequent metabolic transformations. Additionally, this compound can form covalent bonds with cysteine residues in proteins, leading to modifications that can alter protein function and activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of transcription factors, thereby affecting the expression of genes involved in metabolic pathways and stress responses . Furthermore, this compound can impact cellular metabolism by altering the flux of metabolites through key metabolic pathways, such as glycolysis and the citric acid cycle .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the formation of covalent bonds with thiol groups in proteins, leading to enzyme inhibition or activation . This compound can also interact with nucleophilic sites on biomolecules, resulting in the modification of their structure and function. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo hydrolysis, leading to the formation of thiocyanate ions and p-aminophenol . This degradation process can affect the compound’s bioavailability and its ability to interact with biomolecules. Long-term exposure to this compound has been associated with changes in cellular metabolism and gene expression, highlighting the importance of considering temporal effects in experimental designs .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound can modulate metabolic pathways and enhance cellular function. At high doses, this compound can exhibit toxic effects, including oxidative stress and cellular damage . Studies have reported that the lethal dose (LD50) for this compound in rodents varies depending on the route of administration, with oral and subcutaneous routes showing different toxicity profiles . These findings underscore the importance of dosage considerations in the application of this compound in research.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the activation of fatty acids and their subsequent oxidation . The compound interacts with enzymes such as acyl CoA synthetase, facilitating the formation of fatty acyl CoA thioesters, which are essential substrates for β-oxidation and energy production . Additionally, this compound can influence the levels of metabolites in pathways such as glycolysis and the citric acid cycle, thereby affecting overall metabolic flux .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Once inside the cell, this compound can interact with intracellular proteins and enzymes, influencing their activity and function . The compound’s distribution within tissues can also affect its bioavailability and overall efficacy in biochemical applications .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that are crucial for its activity and function. The compound can be targeted to different cellular compartments, such as the cytoplasm, mitochondria, and nucleus, depending on the presence of targeting signals and post-translational modifications . For example, this compound can localize to the mitochondria, where it interacts with enzymes involved in energy production and metabolic regulation . This subcellular localization is essential for the compound’s ability to modulate cellular processes and exert its biochemical effects.
Properties
IUPAC Name |
(4-aminophenyl) thiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2S/c8-5-10-7-3-1-6(9)2-4-7/h1-4H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJYFRQQXXXRJHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)SC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20183985 | |
| Record name | Thiocyanic acid, p-aminophenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20183985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2987-46-4 | |
| Record name | Rhodan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2987-46-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Thiocyanatoaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002987464 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rodan | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227955 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Thiocyanic acid, p-aminophenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20183985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [(4-aminophenyl)sulfanyl]formonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | p-Thiocyanatoaniline | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q83LHW6L5V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details











Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
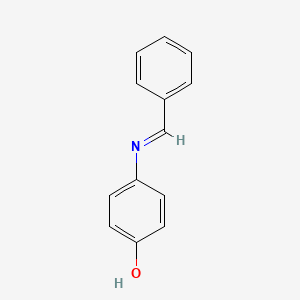
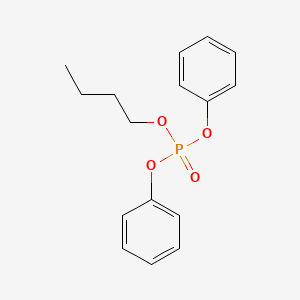
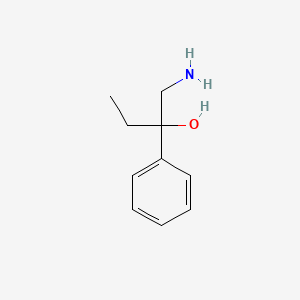
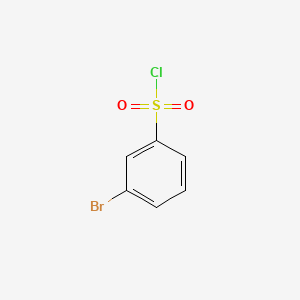

![Ethanone, 1-[4-(1-hydroxy-1-methylethyl)phenyl]-](/img/structure/B1265602.png)
